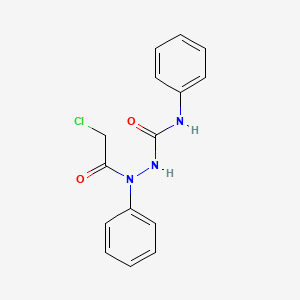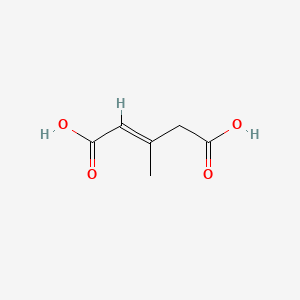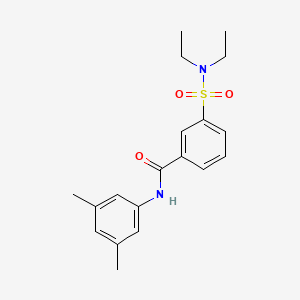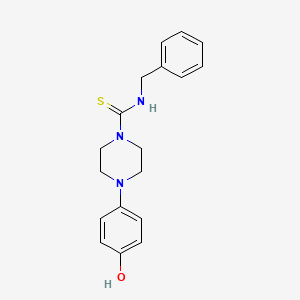
N-(2-cloroacetil)bencenamina
Descripción general
Descripción
2-(Chloroacetyl)-N,2-diphenylhydrazinecarboxamide is a member of ureas. It has a role as an anticoronaviral agent.
Aplicaciones Científicas De Investigación
Bloques de construcción orgánicos
“2-Cloro-N-fenilacetamida”, también conocida como “cloroacetanilida”, se puede preparar haciendo reaccionar anilina con cloruro de cloroacetilo en ácido acético glacial . Se utiliza como bloque de construcción orgánico en la síntesis de varios compuestos orgánicos .
Preparación de Podandos de Amida
Este compuesto se puede utilizar en la preparación de N, N ′- (etano-1,2-diil)bis (2- (2-oxo-2- (fenilamino)etoxi)benzamida), un podando de amida . Los podandos son una clase de compuestos que tienen aplicaciones potenciales en química huésped-huésped y reconocimiento molecular.
Síntesis de Ligandos de Base de Schiff
También se puede utilizar para preparar ligandos de base de Schiff basados en fenilacetamida haciendo reaccionar con las hidrazonas correspondientes . Los ligandos de base de Schiff se utilizan a menudo en química de coordinación.
Actividades farmacológicas
Se sintetizó una serie de sulfonamidas de N-fenilacetamida y, curiosamente, en esta serie, la N-[4-[(4-metil-1-piperazinil)sulfonil]fenil]acetamida exhibió una buena actividad analgésica comparable o superior a la del paracetamol .
Agentes anti-Candida
El compuesto se puede utilizar en la síntesis de moieties de benzotiazin-3(4H)-ona o 2H-1,4-benzoxazin-3(4H)-ona, una nueva clase de agentes anti-Candida .
Síntesis de Pirazoles Funcionalizados
El cloruro de 2-cianoacetilo, debido a su alta reactividad, es un intermedio fundamental en la síntesis de una variedad de compuestos heterocíclicos. Estos compuestos son fundamentales en el campo de la química medicinal por sus propiedades antiproliferativas.
Tinción Celular Específica de Antígeno
Desarrollamos previamente un método de amplificación de fluorescencia basado en hidrolasas para el etiquetado celular específico de antígenos, en el que los sustratos fluorescentes tiñen las células mediante una interacción hidrófoba no covalente . Para mejorar la retención de los sustratos en las células, examinamos el efecto de una modificación del grupo cloroacetilo en la retención del sustrato .
Agroquímicos
El cloruro de cloroacetilo, un compuesto químico, se utiliza ampliamente en la investigación científica. Este material versátil encuentra aplicaciones en campos como la síntesis orgánica, los productos farmacéuticos y los agroquímicos.
Mecanismo De Acción
- 2-Chloro-N-phenylacetamide - MilliporeSigma
- Benzanilides - DrugBank
- Biological Potential of Indole Derivatives - Future Journal of Pharmaceutical Sciences
- Antiviral Activity of Indole Derivatives - Cihan-Üstündag et al.
- Antitubercular Activity of Chlorine Derivatives - Cihan-Üstündag et al.
: References are numbered according to their order of appearance in the text.
Análisis Bioquímico
Biochemical Properties
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with certain proteins, which can alter their conformation and activity. For example, it may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by altering the activity of key enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes, thereby affecting the overall metabolic balance within the cell. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within different cellular compartments can influence its activity, as it may target specific organelles or cellular structures .
Subcellular Localization
The subcellular localization of 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-(N-(2-chloroacetyl)anilino)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-14(20)19(13-9-5-2-6-10-13)18-15(21)17-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYYZKVXOFINJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN(C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(phenylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1224888.png)
![2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide](/img/structure/B1224889.png)
![2-{[2-(1,3-Benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B1224890.png)



![1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea](/img/structure/B1224896.png)

![N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B1224901.png)
![5-Chloro-7-[(4-ethoxyphenyl)-(3-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1224904.png)

![5-[[(4-methoxyanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B1224907.png)
![(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1224908.png)
![3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester](/img/structure/B1224913.png)
